molecular formula C31H33N5O4 B1663095 Nintedanib CAS No. 928326-83-4

Nintedanib

货号 B1663095
CAS 编号: 928326-83-4
分子量: 539.6 g/mol
InChI 键: XZXHXSATPCNXJR-ZIADKAODSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nintedanib is an oral medication used for the treatment of idiopathic pulmonary fibrosis and along with other medications for some types of non-small-cell lung cancer . It is a small molecule tyrosine-kinase inhibitor, targeting vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor .


Synthesis Analysis

The synthesis of Nintedanib involves a condensation reaction on 4-(R acetate-2-yl)-3-nitrobenzoate and trimethyl orthobenzoate to obtain (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate. This is followed by a substitution reaction on the compound and N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent. Finally, reduction reactions and cyclization reactions are carried out to prepare Nintedanib .


Molecular Structure Analysis

The chemical formula of Nintedanib is C31H33N5O4 . The molecular weight is 539.636 g/mol .


Chemical Reactions Analysis

Nintedanib is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces .


Physical And Chemical Properties Analysis

Nintedanib has a molecular weight of 539.760 and a chemical formula of C33H39N5O7S .

科学研究应用

Treatment of Progressive Fibrosing Interstitial Lung Diseases

  • Scientific Field : Respiratory Research
  • Application Summary : Nintedanib is used in combination with immunomodulatory therapies for the treatment of progressive fibrosing interstitial lung diseases (ILDs) . It has been shown to reduce the rate of ILD progression .
  • Methods of Application : Patients with fibrosing ILDs, who had shown progression of ILD within the prior 24 months despite management in clinical practice, were randomized to receive nintedanib or placebo .
  • Results : The effect of nintedanib on reducing the rate of forced vital capacity (FVC) decline was not influenced by the use of immunomodulatory therapies .

Treatment of Autoimmune-Related Interstitial Lung Disease

  • Scientific Field : Pulmonology and Respiratory Medicine
  • Application Summary : Nintedanib is known to attenuate disease progression in ILD with progressive fibrosis, but its efficacy in autoimmune-disease-related ILD remains uncertain .
  • Methods of Application : Nintedanib, administered at 150 mg twice daily for 52 weeks, consistently slowed forced vital capacity decline .
  • Results : Enhanced efficacy was observed when combining nintedanib with immunomodulators .

Inhibiting and Revising the Fibrosis Process Related to COVID-19 Infections

  • Scientific Field : Infectious Diseases
  • Application Summary : The mechanism of action suggests that nintedanib should be considered one of the potential agents for inhibiting and revising the fibrosis process related to COVID-19 infections .

Enhancing the Efficacy of PD-L1 Blockade

  • Scientific Field : Cancer Research
  • Application Summary : Nintedanib enhances the efficacy of PD-L1 blockade by promoting vessel normalization, increasing infiltration and activation of immune cells in tumors, enhancing the response of interferon-gamma, and activating the MHC class I-mediated antigen presentation process .

Treatment of Idiopathic Pulmonary Fibrosis and Non-Small Cell Lung Cancer

  • Scientific Field : Pharmaceutical Science
  • Application Summary : Nintedanib esylate is a kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer .

Combination with Pembrolizumab in Patients with Advanced Cancers

  • Scientific Field : Oncology
  • Application Summary : Nintedanib, an oral anti-angiogenic tyrosine kinase inhibitor, is used in combination with pembrolizumab, an anti-PD1 immunotherapy, in patients with advanced solid tumors .
  • Methods of Application : In a phase Ib dose escalation cohort, escalating doses of nintedanib were evaluated in combination with pembrolizumab . Patients received a 1-week lead-in dose of nintedanib monotherapy prior to starting pembrolizumab .
  • Results : Three patients developed a partial response (ORR = 25%) and five patients (42%) had durable clinical benefit (DCB), defined as PR or stable disease (SD) ≥ 6 months .

Treatment of Advanced Adenocarcinoma

  • Scientific Field : Oncology
  • Application Summary : Nintedanib provides a greater survival benefit to lung cancer patients with advanced adenocarcinoma .

Treatment of Progressive Fibrotic Interstitial Lung Disease

  • Scientific Field : Respiratory Research
  • Application Summary : Nintedanib is used in combination with immunomodulatory therapies for the treatment of progressive fibrosing interstitial lung diseases (ILDs) . It has been shown to reduce the rate of ILD progression .
  • Methods of Application : Patients with fibrosing ILDs, who had shown progression of ILD within the prior 24 months despite management in clinical practice, were randomized to receive nintedanib or placebo .
  • Results : The effect of nintedanib on reducing the rate of forced vital capacity (FVC) decline was not influenced by the use of immunomodulatory therapies .

Combination with Pembrolizumab in Patients with Advanced Cancers

  • Scientific Field : Oncology
  • Application Summary : Nintedanib, an oral anti-angiogenic tyrosine kinase inhibitor, is used in combination with pembrolizumab, an anti-PD1 immunotherapy, in patients with advanced solid tumors .
  • Methods of Application : In a phase Ib dose escalation cohort, escalating doses of nintedanib were evaluated in combination with pembrolizumab . Patients received a 1-week lead-in dose of nintedanib monotherapy prior to starting pembrolizumab .
  • Results : Three patients developed a partial response (ORR = 25%) and five patients (42%) had durable clinical benefit (DCB), defined as PR or stable disease (SD) ≥ 6 months .

安全和危害

Nintedanib can cause birth defects or death to an unborn baby. Women should not become pregnant while taking Nintedanib. Women who are able to become pregnant should have a pregnancy test before starting treatment with Nintedanib . It can also cause damage to the hepatic, circulatory, and digestive systems through prolonged or repeated exposure .

未来方向

Nintedanib is currently one of only two disease-modifying therapies available and indicated for the condition of idiopathic pulmonary fibrosis. The pharmacotherapeutic landscape for IPF is moving forward with a number of new drugs currently in clinical development . Significant changes to current clinical practice for PF-ILDs can be expected in the near future .

属性

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMDPSXJELVGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025948, DTXSID20918936
Record name Nintedanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20mg/mL
Record name Nintedanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Nintedanib is a small molecule, competitive, triple angiokinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Many of these RTKs are implicated in lung fibrosis and tumour angiogenesis, so nintedanib is therefore used in the treatment of proliferative diseases such as idiopathic pulmonary fibrosis, non-small cell lung cancer, and systemic sclerosis-associated interstitial lung disease. The specific RTKs that nintedanib inhibits are platelet-derived growth factor (PDGFR) α and β, fibroblast growth factor receptor (FGFR) 1-3, vascular endothelial growth factor receptor (VEGFR) 1-3, and Fns-Like tyrosine kinase-3 (FLT3). Nintedanib binds to the ATP-binding pocket of these receptors and inhibits their activity, thereby blocking signalling cascades that result in the proliferation and migration of lung fibroblasts. Nintedanib also inhibits kinase signalling pathways in various cells within tumour tissues, including endothelial cells, pericytes, smooth muscle cells, and cells contributing to angiogenesis, culminating in an inhibition of cell proliferation and apoptosis of affected tumour cells. In addition to RTK inhibition, nintedanib also prevents the actions of the nRTKs Lck, Lyn, and Src. The contribution of the inhibition of Lck and Lyn towards the therapeutic efficacy of nintedanib is unclear, but inhibition of the Src pathway by nintedanib has been shown to reduce lung fibrosis., Idiopathic pulmonary fibrosis (IPF) is a disease with relentless course and limited therapeutic options. Nintedanib (BIBF-1120) is a multiple tyrosine kinase inhibitor recently approved by the U.S. Food and Drug Administration for the treatment of IPF. The precise antifibrotic mechanism(s) of action of nintedanib, however, is not known. Therefore, we studied the effects of nintedanib on fibroblasts isolated from the lungs of patients with IPF. Protein and gene expression of profibrotic markers were assessed by Western immunoblotting and real-time PCR. Autophagy markers and signaling events were monitored by biochemical assays, Western immunoblotting, microscopy, and immunofluorescence staining. Silencing of autophagy effector proteins was achieved with small interfering RNAs. Nintedanib down-regulated protein and mRNA expression of extracellular matrix (ECM) proteins, fibronectin, and collagen 1a1 while inhibiting transforming growth factor (TGF)-beta1-induced myofibroblast differentiation. Nintedanib also induced beclin-1-dependent, ATG7-independent autophagy. Nintedanib's ECM-suppressive actions were not mediated by canonical autophagy. Nintedanib inhibited early events in TGF-beta signaling, specifically tyrosine phosphorylation of the type II TGF-beta receptor, activation of SMAD3, and p38 mitogen-activated protein kinase. Nintedanib down-regulates ECM production and induces noncanonical autophagy in IPF fibroblasts while inhibiting TGF-beta signaling. These mechanisms appear to be uncoupled and function independently to mediate its putative antifibrotic effects., Nintedanib is a small molecule that inhibits multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Nintedanib inhibits the following RTKs: platelet-derived growth factor receptor (PDGFR) a and beta, fibroblast growth factor receptor (FGFR) 1-3, vascular endothelial growth factor receptor (VEGFR) 1-3, and Fms-like tyrosine kinase-3 (FLT3). Among them, FGFR, PDGFR, and VEGFR have been implicated in IPF pathogenesis. Nintedanib binds competitively to the adenosine triphosphate (ATP) binding pocket of these receptors and blocks the intracellular signaling which is crucial for the proliferation, migration, and transformation of fibroblasts representing essential mechanisms of the IPF pathology. In addition, nintedanib inhibits the following nRTKs: Lck, Lyn and Src kinases. The contribution of FLT3 and nRTK inhibition to IPF efficacy is unknown.
Record name Nintedanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nintedanib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nintedanib

CAS RN

656247-17-5, 928326-83-4
Record name Nintedanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nintedanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nintedanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NINTEDANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HRD2P839
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nintedanib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

305C
Record name Nintedanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nintedanib
Reactant of Route 2
Reactant of Route 2
Nintedanib
Reactant of Route 3
Reactant of Route 3
Nintedanib
Reactant of Route 4
Reactant of Route 4
Nintedanib
Reactant of Route 5
Nintedanib
Reactant of Route 6
Nintedanib

Citations

For This Compound
25,100
Citations
GJ Roth, R Binder, F Colbatzky… - Journal of medicinal …, 2015 - ACS Publications
… Nintedanib targets proangiogenic and pro-fibrotic pathways … III studies has shown that nintedanib has significant efficacy in … research and development of nintedanib from the initial drug …
Number of citations: 283 pubs.acs.org
L Wollin, E Wex, A Pautsch, G Schnapp… - European …, 2015 - Eur Respiratory Soc
… of nintedanib in IPF. In the two replicate phase III INPULSIS® studies [2], nintedanib was shown … This review summarises the current understanding of the mode of action of nintedanib in …
Number of citations: 840 erj.ersjournals.com
S Rangarajan, A Kurundkar, D Kurundkar… - American journal of …, 2016 - atsjournals.org
… of action of nintedanib, however, is not known. Therefore, we studied the effects of nintedanib on … Nintedanib down-regulated protein and mRNA expression of extracellular matrix (ECM) …
Number of citations: 187 www.atsjournals.org
L Richeldi, RM Du Bois, G Raghu… - … England Journal of …, 2014 - Mass Medical Soc
… nintedanib and placebo groups in the time to the first acute exacerbation (hazard ratio with nintedanib… 2, there was a significant benefit with nintedanib versus placebo (hazard ratio, 0.38…
Number of citations: 100 www.nejm.org
S Wind, U Schmid, M Freiwald, K Marzin, R Lotz… - Clinical …, 2019 - Springer
… Nintedanib competitively binds to the kinase domains of vascular … that nintedanib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of nintedanib …
Number of citations: 101 link.springer.com
KR Flaherty, AU Wells, V Cottin… - … England Journal of …, 2019 - Mass Medical Soc
… Although the efficacy of nintedanib has been shown in idiopathic … with nintedanib and placebo, respectively. Abnormalities on liver-function testing were more common in the nintedanib …
Number of citations: 539 www.nejm.org
O Distler, KB Highland, M Gahlemann… - … England Journal of …, 2019 - Mass Medical Soc
… lower with nintedanib than with placebo; no clinical benefit of nintedanib was observed for other manifestations of systemic sclerosis. The adverse-event profile of nintedanib observed …
Number of citations: 181 www.nejm.org
PL McCormack - Drugs, 2015 - Springer
… Nintedanib received its first global approval in the US in October 2014 for the treatment of IPF. Nintedanib has … This article summarizes the milestones in the development of nintedanib …
Number of citations: 111 link.springer.com
L Richeldi, V Cottin, RM Du Bois, M Selman… - Respiratory …, 2016 - Elsevier
… the efficacy and safety of nintedanib versus placebo in patients … of the treatment effect of nintedanib 150 mg twice daily (bid), … nintedanib group (61.5% of patients treated with nintedanib …
Number of citations: 444 www.sciencedirect.com
M Kolb, G Raghu, AU Wells, J Behr… - … England Journal of …, 2018 - Mass Medical Soc
… We hypothesized that combined therapy with nintedanib and … of nintedanib plus sildenafil, as compared with nintedanib … enlarge the database for nintedanib monotherapy with data …
Number of citations: 237 www.nejm.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。